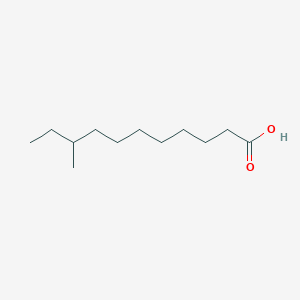

9-Methylundecanoic acid

Description

Properties

IUPAC Name |

9-methylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-11(2)9-7-5-4-6-8-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCDMZMKQOGSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415227 | |

| Record name | 9-methylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17001-17-1 | |

| Record name | 9-methylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 9-Methylundecanoic Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylundecanoic acid, a saturated fatty acid with a methyl branch at the ninth carbon, belongs to the class of anteiso-branched-chain fatty acids (BCFAs). While not as ubiquitous as their straight-chain counterparts, BCFAs are integral components of the cell membranes of many bacteria, playing a crucial role in maintaining membrane fluidity, particularly in response to environmental stressors like temperature changes. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and analysis, aimed at researchers and professionals in drug development and life sciences.

Natural Sources of this compound

The primary natural sources of this compound are bacteria, particularly those belonging to genera known for their production of a diverse range of branched-chain fatty acids. While this specific fatty acid is often a minor component of the total fatty acid profile, its presence is significant in chemotaxonomic classification and in understanding bacterial adaptation mechanisms.

Key bacterial genera identified as potential sources include:

-

Listeria : Species within this genus, such as Listeria monocytogenes, are well-documented producers of BCFAs. Their cell membranes contain a high proportion of both iso- and anteiso-fatty acids, and the relative abundance of these can shift in response to growth temperature.[1][2][3]

-

Bacillus : Various Bacillus species are known to synthesize a variety of iso- and anteiso-fatty acids. The biosynthesis of these fatty acids is initiated from branched-chain amino acid precursors.[4]

-

Streptomyces : This genus, a rich source of bioactive compounds, also exhibits a complex profile of branched-chain fatty acids. Studies on species like Streptomyces hygroscopicus have revealed the presence of various iso- and anteiso-fatty acids.[5][6]

-

Pseudomonas : While often characterized by straight-chain and cyclopropane (B1198618) fatty acids, some Pseudomonas species have been shown to produce branched-chain fatty acids, with the composition being influenced by culture conditions.[7][8][9][10]

It is important to note that the quantitative presence of this compound can vary significantly depending on the bacterial strain and, critically, the environmental conditions under which the microorganism is cultured. Factors such as temperature, pH, and nutrient availability can influence the fatty acid biosynthesis pathways, leading to alterations in the fatty acid profile.[1][8]

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from bacterial cultures involves a multi-step process encompassing cell harvesting, lipid extraction, saponification, and derivatization, followed by chromatographic separation and identification.

I. Bacterial Culture and Cell Harvesting

-

Culture Conditions: The selected bacterial strain (e.g., a species of Listeria or Streptomyces) is cultured in an appropriate liquid medium under optimized conditions (temperature, pH, aeration) to promote growth and lipid production.

-

Cell Harvesting: Bacterial cells are harvested from the culture broth by centrifugation at a speed of 10,000 x g for 15 minutes at 4°C. The resulting cell pellet is washed with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components and then lyophilized or used directly for lipid extraction.

II. Lipid Extraction

The total lipids are extracted from the bacterial cell mass using a solvent system designed to efficiently solubilize lipids. The Bligh and Dyer method is a commonly employed technique.

-

Solvent Mixture: A mixture of chloroform (B151607), methanol, and water (typically in a 1:2:0.8 v/v/v ratio) is added to the cell pellet.

-

Homogenization: The mixture is homogenized or vigorously agitated to ensure complete disruption of the cell membranes and extraction of lipids.

-

Phase Separation: Additional chloroform and water are added to the mixture to induce phase separation. After centrifugation, the lower chloroform layer, containing the total lipids, is carefully collected.

-

Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen gas to yield the total lipid extract.

III. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization

To analyze the fatty acid composition, the extracted lipids are first hydrolyzed (saponified) to release the free fatty acids, which are then converted to their more volatile methyl esters.

-

Saponification: The lipid extract is treated with a strong base, such as 0.5 M NaOH in methanol, and heated at 100°C for 30 minutes. This process cleaves the ester linkages in complex lipids, liberating the fatty acids as sodium salts.

-

Methylation: After cooling, a methylating agent, such as 14% boron trifluoride in methanol, is added, and the mixture is heated again at 100°C for 5 minutes. This reaction converts the fatty acid salts to their corresponding fatty acid methyl esters (FAMEs).

-

Extraction of FAMEs: The FAMEs are then extracted into an organic solvent, typically hexane (B92381) or a mixture of hexane and diethyl ether. The organic layer is washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate.

IV. Chromatographic Analysis and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of FAMEs.

-

Gas Chromatography (GC): The FAMEs mixture is injected into a gas chromatograph equipped with a capillary column (e.g., a polar column like BPX70). The different FAMEs are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragmentation patterns are analyzed. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST library) for identification. The mass spectrum of 9-methylundecanoate methyl ester will show a characteristic molecular ion peak and fragmentation pattern that confirms its identity.

-

Quantification: The amount of this compound is determined by comparing the peak area of its corresponding FAME to the peak area of an internal standard (a fatty acid not naturally present in the sample, added at a known concentration) and by using a calibration curve generated with a pure standard of 9-methylundecanoate.

Data Presentation

The quantitative data for the fatty acid composition of a bacterial source would typically be presented in a table, allowing for easy comparison of the relative abundance of different fatty acids.

| Fatty Acid | Abbreviation | Retention Time (min) | Relative Abundance (%) |

| This compound | anteiso-C12:0 | [Insert Value] | [Insert Value] |

| Dodecanoic acid | C12:0 | [Insert Value] | [Insert Value] |

| Tridecanoic acid | C13:0 | [Insert Value] | [Insert Value] |

| 10-Methyltridecanoic acid | iso-C14:0 | [Insert Value] | [InsertValue] |

| Tetradecanoic acid | C14:0 | [Insert Value] | [Insert Value] |

| 12-Methyltetradecanoic acid | anteiso-C15:0 | [Insert Value] | [Insert Value] |

| Pentadecanoic acid | C15:0 | [Insert Value] | [Insert Value] |

| Other identified fatty acids | ... | ... | ... |

Note: The retention times and relative abundances are placeholder values and would be determined experimentally.

Visualization of Experimental Workflow

The general workflow for the isolation and analysis of this compound from a bacterial source can be visualized as follows:

Biosynthesis of Anteiso-Branched-Chain Fatty Acids

The biosynthesis of anteiso-fatty acids, including this compound, in bacteria initiates from a branched-chain amino acid precursor, typically isoleucine.

Conclusion

This compound, while a minor component of bacterial lipids, holds significance in the study of bacterial physiology and chemotaxonomy. Its natural occurrence is primarily within bacteria known for producing diverse branched-chain fatty acids. The isolation and identification of this compound rely on established lipid analysis techniques, with GC-MS being the definitive method for structural confirmation and quantification. For researchers in drug development, understanding the sources and biosynthesis of such unique fatty acids can provide insights into novel antimicrobial targets and the development of lipid-based therapeutics. Further research into the specific biological activities of this compound is warranted to fully elucidate its potential applications.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 3. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid composition of Streptomyces hygroscopicus strains producing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pseudomonas aeruginosa Directly Shunts β-Oxidation Degradation Intermediates into De Novo Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Specific variations of fatty acid composition of Pseudomonas aeruginosa ATCC 15442 induced by quaternary ammonium compounds and relation with resistance to bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biosynthesis pathway of 9-Methylundecanoic acid in organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylundecanoic acid, a branched-chain fatty acid (BCFA), is synthesized in various organisms through a specialized pathway that diverges from canonical straight-chain fatty acid synthesis. This technical guide delineates the core biosynthetic pathway, focusing on the enzymatic reactions, precursor molecules, and regulatory aspects. Quantitative data on enzyme kinetics are presented, and detailed experimental protocols for pathway analysis are provided. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a comprehensive understanding of this biological process.

Introduction

Branched-chain fatty acids are integral components of cell membranes in many bacteria and play significant roles in regulating membrane fluidity. This compound is a specific BCFA with a methyl group located at the ninth carbon atom. Its biosynthesis is not as ubiquitously studied as that of straight-chain fatty acids; however, the fundamental mechanisms are understood to be an adaptation of the fatty acid synthase (FAS) system. This guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound.

The Core Biosynthetic Pathway

The synthesis of this compound is proposed to occur via the fatty acid synthase (FAS) system, with the key distinction being the incorporation of a methylmalonyl-CoA extender unit to introduce the methyl branch.

Precursor Synthesis: The Origin of the Methyl Branch

The essential precursor for the methyl group in this compound is methylmalonyl-CoA . This molecule is primarily synthesized from propionyl-CoA by the enzyme propionyl-CoA carboxylase (PCC) , a biotin-dependent carboxylase.[1] Propionyl-CoA itself is derived from the catabolism of odd-chain fatty acids and certain amino acids, including valine, isoleucine, and methionine.[2][3]

Fatty Acid Elongation and Branch Incorporation

The elongation of the fatty acid chain is carried out by the multi-enzyme complex, fatty acid synthase (FAS) . The synthesis of this compound (a C12 fatty acid) is hypothesized to proceed as follows:

-

Initiation: The synthesis begins with a standard acetyl-CoA primer.

-

Elongation (Cycles 1-3): The acetyl-CoA primer undergoes three rounds of elongation using malonyl-CoA as the two-carbon donor. Each cycle involves condensation, reduction, dehydration, and a second reduction, resulting in an 8-carbon acyl-ACP (octanoyl-ACP).

-

Methyl Branch Incorporation (Cycle 4): In the fourth elongation cycle, methylmalonyl-CoA is utilized as the extender unit instead of malonyl-CoA. The ketoacyl synthase (KS) domain of FAS catalyzes the condensation of octanoyl-ACP with methylmalonyl-CoA. This introduces a methyl group at the alpha-carbon of the newly added two-carbon unit.

-

Processing: The subsequent reduction, dehydration, and reduction steps within the FAS complex shift the methyl group to the ninth carbon position of the growing acyl chain.

-

Final Elongation (Cycle 5): A final round of elongation with malonyl-CoA adds two more carbons to the chain.

-

Termination: The completed 12-carbon fatty acid, this compound, is then released from the acyl carrier protein (ACP) domain of FAS by a thioesterase.

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data

Quantitative data for the biosynthesis of this compound is limited. However, kinetic parameters for the key enzymes involved in branched-chain fatty acid synthesis have been reported.

Table 1: Kinetic Parameters of Propionyl-CoA Carboxylase (PCC)

| Substrate | KM (mM) | Reference |

| ATP | 0.08 | [1] |

| Propionyl-CoA | 0.29 | [1] |

| Bicarbonate | 3.0 | [1] |

Table 2: Relative Activity of Fatty Acid Synthase with Different Extender Units

| Extender Unit | Relative Turnover Number | Notes | Reference |

| Malonyl-CoA | 100% (baseline) | Standard extender for straight-chain fatty acid synthesis. | [4] |

| Methylmalonyl-CoA | Lower than Malonyl-CoA | Leads to the formation of methyl-branched fatty acids.[4] | [4] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Branched-Chain Fatty Acid Analysis

This protocol outlines the general steps for the analysis of BCFAs from biological samples.

Objective: To identify and quantify this compound and other fatty acids.

Materials:

-

Biological sample (e.g., bacterial cell pellet)

-

Internal standard (e.g., deuterated fatty acid)

-

Methanol (B129727) with 2.5% (v/v) H2SO4

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., DB-225ms)[2]

Procedure:

-

Sample Preparation:

-

To a known amount of lyophilized sample, add a known amount of internal standard.

-

-

Transesterification:

-

Add 2 mL of methanol with 2.5% H2SO4.

-

Incubate at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

-

-

Extraction:

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

-

Drying:

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into the GC-MS.

-

Use an appropriate temperature program to separate the FAMEs.

-

The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.[2]

-

Identify this compound methyl ester by its retention time and mass spectrum compared to a chemical standard.

-

Quantify the amount of this compound relative to the internal standard.

-

NADPH Consumption Assay for Fatty Acid Synthase Activity

This spectrophotometric assay measures the activity of FAS by monitoring the decrease in absorbance at 340 nm due to the consumption of NADPH.

Objective: To determine the kinetic parameters of FAS with different substrates.

Materials:

-

Purified Fatty Acid Synthase

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)

-

Acetyl-CoA

-

Malonyl-CoA or Methylmalonyl-CoA

-

NADPH

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and the extender unit (malonyl-CoA or methylmalonyl-CoA).

-

-

Initiation of Reaction:

-

Add NADPH to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified FAS.

-

-

Measurement:

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

The rate of NADPH consumption is proportional to the FAS activity.

-

-

Calculation:

-

Calculate the specific activity of the enzyme using the molar extinction coefficient of NADPH (6220 M-1cm-1).

-

By varying the concentration of substrates, kinetic parameters such as KM and Vmax can be determined.

-

Regulation of the Pathway

The biosynthesis of this compound is likely regulated by the availability of its precursors, particularly methylmalonyl-CoA. The intracellular concentration of methylmalonyl-CoA is influenced by the activity of propionyl-CoA carboxylase and the metabolic pathways that produce propionyl-CoA. In some bacteria, the levels of methylmalonyl-CoA can be significant, especially when grown on propionate.[5] The promiscuity of fatty acid synthase, which can utilize both malonyl-CoA and methylmalonyl-CoA, is a key factor in the production of branched-chain fatty acids.[6] The relative concentrations of these two extender units can therefore influence the ratio of straight-chain to branched-chain fatty acids produced.

Conclusion

The biosynthesis of this compound is a fascinating example of the metabolic diversity in fatty acid synthesis. By incorporating methylmalonyl-CoA as an extender unit, organisms can produce branched-chain fatty acids with unique physical and chemical properties. This technical guide provides a foundational understanding of the proposed pathway, supported by available quantitative data and detailed experimental protocols. Further research is needed to fully elucidate the specific regulatory mechanisms and the precise kinetic parameters for the synthesis of this particular fatty acid in different organisms. This knowledge will be invaluable for researchers in metabolic engineering and drug development, potentially enabling the production of novel bioactive lipids and the development of new antimicrobial agents targeting bacterial fatty acid synthesis.

References

- 1. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 2. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]

- 5. Formation and metabolism of methylmalonyl coenzyme A in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 9-Methylundecanoic Acid: A Technical Guide for Researchers

Abstract

9-Methylundecanoic acid, a branched-chain fatty acid (BCFA), is an intriguing molecule with potential significance in chemical communication, particularly within the insect world. While direct research on this specific isomer is limited, its structural similarity to known semiochemicals suggests a likely role as a pheromone. This technical guide synthesizes the current understanding of BCFAs, providing a framework for investigating the biological role and function of this compound. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of insects and the potential applications of semiochemicals in pest management and other fields. We present hypothesized biosynthetic and signaling pathways, detailed experimental protocols for identification and quantification, and a summary of the known biological activities of related compounds.

Introduction

Branched-chain fatty acids are ubiquitous in nature, serving diverse functions from structural components of cell membranes to critical signaling molecules.[1] In the realm of chemical ecology, methyl-branched fatty acids are particularly noteworthy for their role as pheromones, chemical signals that mediate interactions between organisms of the same species. While extensive research has focused on other isomers, the biological significance of this compound remains an area ripe for exploration. This guide aims to provide a comprehensive overview of the probable biological roles of this compound, drawing parallels from closely related and better-understood BCFAs.

Hypothesized Biological Role and Function

Based on the established roles of other methyl-branched fatty acids, it is highly probable that this compound functions as a semiochemical , likely a pheromone , in certain organisms, particularly insects. The Pherobase, a database of pheromones and semiochemicals, lists 2-methylundecanoic acid and 10-methylundecanoic acid as active signaling molecules, reinforcing this hypothesis. These compounds often act as contact pheromones, mediating behaviors such as mate recognition, aggregation, or territory marking.

The physical properties of branched-chain fatty acids, such as their lower melting points compared to their straight-chain counterparts, make them suitable for maintaining membrane fluidity and for volatility in chemical signaling.

Quantitative Data on Related Branched-Chain Fatty Acids

| Compound | Organism | Biological Activity | Effective Concentration / Amount | Reference |

| 2-Methylundecanoic acid | Bengal tiger (Panthera tigris tigris) | Semiochemical | Not specified | The Pherobase |

| (Z)-9-Nonacosene | Megacyllene caryae (Coleoptera) | Contact Sex Pheromone | Elicits full mating behavior alone | [2] |

| Methyl-branched alkanes | Megacyllene caryae (Coleoptera) | Component of cuticular extract | Limited behavioral response alone | [2] |

Experimental Protocols

The investigation of this compound's biological role necessitates robust analytical and experimental methodologies. The following protocols are adapted from established methods for the analysis of branched-chain fatty acids and insect pheromones.

Extraction of Cuticular Lipids

This protocol is designed to extract lipids from the insect cuticle, where contact pheromones are often located.

-

Sample Collection: Collect insects of the target species. If investigating sex-specific pheromones, separate males and females.

-

Solvent Extraction: Immerse whole insects or specific body parts (e.g., elytra, antennae) in a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) for a short duration (e.g., 5-10 minutes). This minimizes the extraction of internal lipids.

-

Filtration and Concentration: Remove the insect bodies and filter the solvent extract to remove any particulate matter. Concentrate the extract under a gentle stream of nitrogen gas to a desired volume.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds like fatty acids.

-

Derivatization: To increase volatility and improve chromatographic peak shape, convert the fatty acids in the extract to their methyl esters (FAMEs). A common method is to use a reagent like (trimethylsilyl)diazomethane or boron trifluoride in methanol.

-

GC Separation: Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-225ms column). The temperature program should be optimized to achieve good separation of the fatty acid methyl esters.

-

MS Detection and Identification: The eluting compounds are introduced into a mass spectrometer. Identification of this compound methyl ester is based on its retention time and mass spectrum. The mass spectrum of a methyl-branched fatty acid ester will show characteristic fragmentation patterns that can help determine the position of the methyl branch. Tandem mass spectrometry (MS/MS) can provide more definitive structural information.[3][4]

Synthesis of this compound Standard

For unambiguous identification and for use in bioassays, a synthetic standard of this compound is essential.

-

Synthetic Strategy: A common approach involves the use of organocuprate chemistry. For example, the reaction of a Grignard reagent derived from 2-bromobutane (B33332) with a suitable ω-unsaturated carboxylic acid ester, followed by reduction of the double bond and hydrolysis of the ester.

-

Purification and Characterization: The synthesized acid should be purified using techniques like column chromatography or preparative HPLC. The structure and purity must be confirmed by NMR spectroscopy and GC-MS.

Behavioral Bioassays

To confirm the biological function of this compound, behavioral bioassays are crucial.

-

Assay Design: The design of the bioassay will depend on the hypothesized function of the compound. For a contact pheromone, a common assay involves applying the synthetic compound to a decoy (e.g., a dead insect of the same species or a glass dummy) and observing the behavioral responses of live insects (e.g., antennal contact, courtship displays, mating attempts).

-

Dose-Response: Test a range of concentrations of the synthetic compound to determine the effective dose.

-

Controls: Use a solvent-only control and potentially other related isomers as negative controls to ensure the observed behavior is specific to this compound.

Signaling and Biosynthesis

Proposed Signaling Pathway

The perception of fatty acid-based pheromones in insects is typically mediated by the olfactory system. The following diagram illustrates a generalized signaling pathway for the detection of a semiochemical like this compound.

Figure 1. Proposed signaling pathway for the perception of this compound.

Hypothesized Biosynthetic Pathway

The biosynthesis of branched-chain fatty acids in insects is thought to be similar to pathways described in other organisms. It likely starts with a branched-chain primer derived from the catabolism of amino acids.

Figure 2. Hypothesized biosynthetic pathway of this compound.

The biosynthesis likely initiates with 2-methylbutyryl-CoA, derived from the amino acid isoleucine, which serves as the primer for the fatty acid synthase (FAS) complex.[5] The chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA.[5] After four cycles of elongation, the resulting 12-carbon acyl chain (9-methylundecanoyl-ACP) is released from the FAS complex by a thioesterase to yield this compound.

Conclusion and Future Directions

While direct evidence for the biological role of this compound is currently scarce, the information available for structurally similar branched-chain fatty acids strongly suggests its involvement in insect chemical communication. This technical guide provides a foundational framework for researchers to investigate this fascinating molecule. Future research should focus on:

-

Screening for this compound: Conducting broad GC-MS surveys of cuticular extracts from various insect species, particularly those where related isomers have been identified.

-

Definitive Identification: Once detected, confirming the structure and stereochemistry of the natural product.

-

Behavioral Studies: Performing rigorous behavioral bioassays with synthetic standards to elucidate its specific function.

-

Biosynthetic Pathway Elucidation: Using isotopic labeling studies and molecular techniques to confirm the proposed biosynthetic pathway.

-

Receptor Identification: Identifying the specific olfactory receptors that detect this compound.

A deeper understanding of the role of this compound and other branched-chain fatty acids will not only advance our knowledge of chemical ecology but may also pave the way for the development of novel, environmentally friendly pest management strategies.

References

- 1. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Z)-9-nonacosene-major component of the contact sex pheromone of the beetle Megacyllene caryae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

9-Methylundecanoic acid discovery and historical context

Abstract

This technical guide provides a comprehensive overview of 9-Methylundecanoic acid, a branched-chain fatty acid. It delves into the historical context of its discovery within the broader exploration of anteiso-fatty acids, details its physicochemical properties, and outlines its biosynthetic origins. The guide also presents a representative synthetic protocol and discusses the limited current understanding of its specific biological activities. This document serves as a foundational resource for researchers and professionals in the fields of lipid biochemistry, microbiology, and drug development.

Introduction

This compound, also known as anteisododecanoic acid, is a saturated fatty acid with a methyl group located on the ninth carbon atom of an eleven-carbon chain. It belongs to the class of anteiso-branched-chain fatty acids (BCFAs), which are characterized by a methyl branch on the antepenultimate (n-3) carbon atom. These fatty acids are primarily found in the lipids of various bacteria, where they play a crucial role in maintaining cell membrane fluidity. While the broader class of BCFAs has been the subject of research for decades, specific information regarding the discovery and unique biological functions of this compound remains relatively sparse. This guide aims to synthesize the available information to provide a detailed technical overview.

Historical Context and Discovery

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its identification is intertwined with the broader history of the characterization of branched-chain fatty acids, which began in the early 20th century.

Initial research into the composition of natural fats and waxes, particularly from bacterial sources and wool fat, revealed the presence of fatty acids that did not conform to the straight-chain structure of common fatty acids. Early pioneers in the field of lipid chemistry, through meticulous extraction, purification, and analytical techniques, gradually elucidated the structures of these branched-chain variants.

The term "anteiso" was introduced to differentiate these fatty acids from their "iso" counterparts, which have a methyl group on the penultimate (n-2) carbon. While it is difficult to pinpoint the exact first isolation or synthesis of this compound, the foundational work on the synthesis and characterization of various branched-chain fatty acids was laid in the 1930s and 1940s. The research on wool fat, in particular, was instrumental in identifying a variety of branched-chain fatty acids.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, some properties can be inferred from its structure and data from commercial suppliers. For comparative purposes, data for the isomeric 2-Methylundecanoic acid is also provided.

| Property | This compound | 2-Methylundecanoic Acid |

| Molecular Formula | C₁₂H₂₄O₂[1] | C₁₂H₂₄O₂[2] |

| Molecular Weight | 200.32 g/mol [1] | 200.32 g/mol [2] |

| CAS Number | 17001-17-1[1] | 24323-25-9[2] |

| Appearance | Liquid (at room temperature)[3] | Colorless, viscous liquid[2] |

| Purity | >98% (commercial)[1] | - |

| Melting Point | Not available | 13 °C[2] |

| Boiling Point | Not available | 293.36 °C (estimate)[2] |

| Density | Not available | 0.8910 g/cm³ (rough estimate)[2] |

| Synonyms | anteisododecanoic acid, ai-Dodecanoic acid[1] | RARECHEM AL BE 0543, Einecs 246-164-9[2] |

Experimental Protocols

Representative Synthesis of Anteiso-Fatty Acids

Objective: To synthesize an anteiso-fatty acid via the malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

2-Bromoalkane (e.g., 2-bromobutane (B33332) for a terminal sec-butyl group)

-

1-Bromoalkane (long chain)

-

Potassium hydroxide (B78521)

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation.

Methodology:

-

Alkylation of Diethyl Malonate (Step 1):

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol (B145695).

-

Add diethyl malonate dropwise to the stirred solution.

-

After the addition is complete, add the 2-bromoalkane (e.g., 2-bromobutane) dropwise.

-

Reflux the mixture for several hours to ensure complete reaction.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Add water and extract the product with diethyl ether.

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the mono-alkylated diethyl malonate.

-

-

Alkylation of Diethyl Malonate (Step 2):

-

Repeat the alkylation procedure using the mono-alkylated product from Step 1 and a long-chain 1-bromoalkane.

-

This will yield the di-alkylated diethyl malonate.

-

-

Hydrolysis and Decarboxylation:

-

To the di-alkylated diethyl malonate, add a solution of potassium hydroxide in ethanol and water.

-

Reflux the mixture to hydrolyze the ester groups to carboxylic acids.

-

After cooling, carefully acidify the mixture with hydrochloric acid.

-

Heat the acidified solution to effect decarboxylation, yielding the desired anteiso-fatty acid.

-

Extract the final product with diethyl ether, wash with water, dry over anhydrous magnesium sulfate, and purify by distillation or recrystallization.

-

Workflow for Synthesis

References

The Occurrence of 9-Methylundecanoic Acid in Microbial Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylundecanoic acid, also known as iso-dodecanoic acid (iso-C12:0), is a saturated branched-chain fatty acid (BCFA) found in the lipids of various microorganisms. BCFAs are crucial components of microbial cell membranes, playing a significant role in maintaining membrane fluidity and function, particularly in response to environmental stressors such as temperature and pH changes. This technical guide provides an in-depth overview of the occurrence of this compound in microbial lipids, detailing its biosynthesis, methods for its detection and quantification, and a summary of its presence in different microbial species.

Data Presentation: Quantitative Occurrence of this compound

The presence and relative abundance of this compound can vary significantly among different microbial species and are influenced by growth conditions. The following table summarizes the quantitative data on the occurrence of iso-C12:0 and other relevant branched-chain fatty acids in selected bacteria.

| Microbial Species | Fatty Acid | Relative Abundance (%) | Reference |

| Bacillus cereus | iso-C12:0 | Present | [1] |

| Bacillus subtilis ONU551 | iso-C14:0 | 0.52 | [2] |

| iso-C15:0 | 34.72 | [2] | |

| anteiso-C15:0 | 33.72 | [2] | |

| iso-C16:0 | 1.85 | [2] | |

| iso-C17:0 | 7.11 | [2] | |

| anteiso-C17:0 | 10.24 | [2] |

Note: Data for this compound (iso-C12:0) is often grouped with other minor branched-chain fatty acids. The table highlights key branched-chain fatty acids for context.

Biosynthesis of this compound

This compound is synthesized via the branched-chain fatty acid synthesis (BCFA) pathway. This pathway utilizes primers derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. For the synthesis of iso-fatty acids, such as this compound, the precursor is typically derived from the degradation of valine, which provides an isobutyryl-CoA primer.

The general steps for the biosynthesis of iso-branched fatty acids are as follows:

-

Primer Synthesis: Valine is transaminated and oxidatively decarboxylated to form isobutyryl-CoA.

-

Chain Elongation: The isobutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) II system through the sequential addition of two-carbon units from malonyl-CoA.

-

Termination: The elongation process continues until the desired chain length is reached, in this case, a 12-carbon fatty acid.

Experimental Protocols

The identification and quantification of this compound in microbial lipids are primarily achieved through gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).

Lipid Extraction

A modified Bligh and Dyer method is commonly used for the total lipid extraction from microbial cells.

Materials:

-

Lyophilized microbial cell pellet

-

Methanol

-

1% (w/v) NaCl solution

Procedure:

-

Pellet microbial cells by centrifugation (e.g., 6,000 x g for 15 minutes).

-

Wash the cell pellet three times with a 1% (w/v) NaCl solution.

-

Lyophilize the washed cell pellet and store at -80°C until extraction.

-

Crush the lyophilized pellet into a fine powder.

-

Extract the lipids using a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase mixture.

-

Vortex the mixture vigorously and then centrifuge to separate the phases.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

Fatty Acid Methyl Ester (FAME) Preparation

The extracted lipids are converted to their corresponding FAMEs for GC-MS analysis.

Materials:

-

Dried lipid extract

-

0.5 M Sodium methoxide (B1231860) in methanol

-

Saturated NaCl solution

Procedure:

-

Resuspend the dried lipid extract in 1 mL of 0.5 M sodium methoxide in methanol.

-

Incubate the mixture at 50°C for 10 minutes.

-

Stop the reaction by adding 1.5 mL of saturated NaCl solution.

-

Extract the FAMEs by adding 2 mL of hexane and vortexing thoroughly.

-

Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.

-

Repeat the hexane extraction and combine the organic phases.

-

Dry the hexane extract under a stream of nitrogen and resuspend in a suitable volume of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., HP-5MS).

-

Mass spectrometer detector.

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 4°C/minute.

-

Hold at 250°C for 10 minutes.

-

-

Carrier Gas: Helium

-

Injection Mode: Splitless

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

FAMEs are identified by their retention times and mass spectra, which are compared to known standards and mass spectral libraries. Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.

Conclusion

This compound is a component of the complex lipid profiles of many bacteria, contributing to the unique properties of their cell membranes. Its presence and abundance are taxonomically significant and reflect the physiological state of the microorganism. The detailed protocols provided in this guide offer a standardized approach for the reliable identification and quantification of this and other branched-chain fatty acids, which is essential for research in microbial physiology, drug development, and industrial biotechnology. Further research into the specific roles of this compound will undoubtedly provide deeper insights into microbial adaptation and survival strategies.

References

9-Methylundecanoic Acid: A Potential Biomarker in Metabolic Health and Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Methylundecanoic acid, a branched-chain fatty acid (BCFA), is emerging as a significant biomarker in the study of metabolic diseases. Found in various biological matrices, including plasma and adipose tissue, its levels have been inversely associated with metabolic syndrome, insulin (B600854) resistance, and obesity. This technical guide provides an in-depth overview of this compound, summarizing current research on its role as a metabolic biomarker, detailing experimental protocols for its analysis, and exploring its potential involvement in key signaling pathways. The presented data and methodologies aim to equip researchers and drug development professionals with the necessary information to further investigate and leverage this compound in their metabolic research.

Introduction

Branched-chain fatty acids are a class of lipids characterized by a methyl group on the fatty acid chain. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in cellular function and metabolism. This compound is a specific BCFA that has garnered interest for its potential as a biomarker for metabolic health. Studies on BCFAs as a class have consistently shown a negative correlation between their circulating levels and the prevalence of metabolic disorders, suggesting a protective role.[1][2] This guide focuses specifically on this compound, consolidating the available scientific knowledge to facilitate its use in metabolic studies.

Quantitative Data on this compound in Metabolic Studies

While specific quantitative data for this compound in direct comparison between healthy and metabolic syndrome cohorts are still emerging, studies on related branched-chain and other fatty acids provide valuable context. The following tables summarize relevant quantitative findings that underscore the importance of fatty acid profiling in metabolic disease.

Table 1: Circulating Fatty Acid Levels in Metabolic Syndrome

| Fatty Acid/Metabolite | Condition | Concentration Change | Reference |

| Branched-Chain Fatty Acids (general) | Metabolic Syndrome | Lower in individuals with MetS | [1] |

| Trans-Fatty Acids | Metabolic Syndrome | Higher in individuals with MetS | [3][4] |

| n-3 and n-6 PUFAs | Metabolic Syndrome | Lower levels associated with lower risk | [5] |

| Atherogenic Index of Plasma (AIP) | Metabolic Syndrome | Significantly higher in MetS patients | [6][7] |

| Various Metabolites (lipids, amino acids) | Metabolic Syndrome | Signatures associated with incidence and reversion | [6][8][9][10] |

Table 2: Fatty Acid Composition in Adipose Tissue in Obesity

| Fatty Acid | Condition | Concentration Change | Reference |

| Palmitoleic acid | Severe Obesity | Increased | [11][12] |

| Saturated Fatty Acids (C14:0, C16:0, C18:0) | Severe Obesity | Decreased | [11][12] |

| Linoleic acid | Severe Obesity | Reduced in serum lipids | [11][12] |

| Deep Subcutaneous Adipose Tissue Unsaturation | Obesity | Associated with intramyocellular lipid content | [11] |

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of fatty acids in biological samples. Below is a generalized protocol for the extraction and analysis of fatty acids, including BCFAs, from human serum or plasma, which can be adapted and optimized for this compound.

Protocol: Quantification of this compound in Human Serum/Plasma by GC-MS

1. Sample Preparation and Lipid Extraction (Folch Method Adaptation)

-

To 100 µL of serum or plasma, add an internal standard (e.g., a deuterated analog of a branched-chain fatty acid).

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex thoroughly for 1-2 minutes to ensure complete mixing and protein precipitation.

-

Centrifuge at 2400 x g for 5 minutes to separate the layers.

-

Carefully collect the lower organic (chloroform) layer containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add a methylation reagent (e.g., 14% boron trifluoride in methanol).

-

Incubate at a specified temperature (e.g., 60-100°C) for a defined period (e.g., 10-30 minutes) to convert the fatty acids to their more volatile methyl esters.

-

After cooling, add a nonpolar solvent (e.g., hexane) and water to extract the FAMEs into the organic layer.

-

Collect the upper hexane (B92381) layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis

-

Gas Chromatograph (GC) Parameters:

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

-

Injector Temperature: 220-250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 220-240°C) at a controlled rate to separate the different FAMEs.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific fatty acids, including this compound, by monitoring their characteristic ions.

-

4. Quantification

-

Generate a standard curve using a certified standard of this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Molecular Mechanisms

While the precise signaling pathways involving this compound are still under investigation, research on BCFAs suggests a potential role in the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.

Potential Role in PPARα Activation

Branched-chain fatty acids have been shown to act as ligands for PPARα, leading to the transcriptional activation of its target genes.[13] These target genes are involved in various aspects of lipid metabolism, including fatty acid uptake, β-oxidation, and ketogenesis. Key PPARα target genes include:

-

Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.[14][15]

-

Carnitine Palmitoyltransferase 1A (CPT1A): A key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[13][16][17]

The activation of PPARα by this compound could lead to an increase in fatty acid oxidation, thereby reducing lipid accumulation and improving insulin sensitivity. This proposed mechanism provides a plausible explanation for the observed inverse association between BCFA levels and metabolic disease.

Metabolic Fate of Branched-Chain Fatty Acids

The metabolism of branched-chain fatty acids is closely linked to that of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine). The initial steps of BCAA catabolism produce branched-chain α-keto acids, which are then oxidatively decarboxylated to form branched-chain acyl-CoA esters. These can then be further metabolized through pathways similar to fatty acid β-oxidation. It is plausible that this compound, being a BCFA, enters these or similar catabolic pathways.

Conclusion and Future Directions

This compound holds promise as a valuable biomarker for assessing metabolic health. The inverse relationship between circulating BCFA levels and metabolic diseases points to a potential protective role, possibly mediated through the activation of PPARα and subsequent enhancement of fatty acid oxidation. However, further research is needed to establish definitive quantitative thresholds for this compound in various populations and to fully elucidate its specific metabolic pathways and molecular targets.

Future studies should focus on:

-

Large-scale clinical studies: To establish reference ranges for this compound in healthy individuals and those with metabolic syndrome, and to validate its predictive power as a biomarker.

-

Method development and standardization: To develop and validate robust and high-throughput analytical methods for the routine quantification of this compound in clinical laboratories.

-

Mechanistic studies: To investigate the precise molecular mechanisms by which this compound influences metabolic pathways, including its specific interactions with nuclear receptors like PPARα and its downstream effects on gene expression.

-

Therapeutic potential: To explore the possibility of using this compound or its derivatives as therapeutic agents for the prevention or treatment of metabolic diseases.

This technical guide serves as a foundational resource for researchers and professionals in the field of metabolic disease. By providing a comprehensive overview of the current knowledge on this compound, we hope to stimulate further investigation into this promising biomarker and its potential applications in improving human health.

References

- 1. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 2. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma trans-fatty acid concentrations continue to be associated with metabolic syndrome among US adults after reductions in trans-fatty acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid composition of subcutaneous adipose tissue and diet in postmenopausal US women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma metabolite predictors of metabolic syndrome incidence and reversion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atherogenic Index of Plasma in Metabolic Syndrome—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Plasma metabolite predictors of metabolic syndrome incidence and reversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [helda.helsinki.fi]

- 12. Fatty acid composition in serum lipids and adipose tissue in severe obesity before and after six weeks of weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sustained activation of PPARα by endogenous ligands increases hepatic fatty acid oxidation and prevents obesity in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Chromatin remodeler BRD9 represses transcription of PPARα target genes, including CPT1A to suppress lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolism of Branched-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on their carbon chain. Predominantly found in bacteria, dairy products, and ruminant fats, BCFAs play crucial roles in various physiological and pathophysiological processes, including membrane fluidity, gut health, and the regulation of metabolic pathways.[1] Unlike their straight-chain counterparts, the metabolism of BCFAs requires specialized enzymatic machinery primarily located within peroxisomes and mitochondria. This guide provides a comprehensive technical overview of the core metabolic pathways of BCFAs, detailing the key enzymes, experimental protocols for their study, and the signaling pathways they influence.

Core Metabolic Pathways of Branched-Chain Fatty Acids

The catabolism of BCFAs is a multi-step process that involves both alpha-oxidation and beta-oxidation, depending on the position of the methyl branch.

Alpha-Oxidation of 3-Methyl BCFAs

BCFAs with a methyl group at the β-carbon (C3), such as the dietary-derived phytanic acid, cannot be directly metabolized by β-oxidation.[2][3] These fatty acids first undergo α-oxidation in the peroxisome, a process that removes a single carbon from the carboxyl end.[3][4]

The key steps of α-oxidation are:

-

Activation: The BCFA is first activated to its coenzyme A (CoA) ester. For example, phytanic acid is converted to phytanoyl-CoA.[3][5]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA dioxygenase (PHYH), also known as phytanoyl-CoA hydroxylase, to form 2-hydroxyphytanoyl-CoA. This reaction requires Fe²⁺ and O₂.[5]

-

Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[6] Formyl-CoA is subsequently broken down into formate (B1220265) and carbon dioxide.[3]

-

Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[3]

Pristanic acid, now lacking the β-methyl branch, can proceed to the β-oxidation pathway.[3]

Beta-Oxidation of BCFAs

Once BCFAs are suitably modified by α-oxidation (if necessary), or if they do not have a β-methyl branch, they are degraded via β-oxidation. This process occurs in both peroxisomes and mitochondria.[7][8] Very long-chain and branched-chain fatty acids typically undergo initial cycles of β-oxidation in the peroxisomes, with the shortened acyl-CoAs then being further metabolized in the mitochondria.[8][9]

The peroxisomal β-oxidation of pristanic acid involves the following key enzymes:

-

Acyl-CoA Oxidase: Branched-chain acyl-CoA oxidase (e.g., ACOX2) catalyzes the first step, introducing a double bond.[10][11] In humans, both ACOX2 and ACOX3 are involved in the degradation of branched-chain fatty acids.[10]

-

D-Bifunctional Protein (DBP): This multifunctional enzyme (encoded by the HSD17B4 gene) exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of β-oxidation.[12][13][14]

-

Peroxisomal Thiolase: An enzyme such as sterol carrier protein x (SCPx) thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA or propionyl-CoA and a shortened acyl-CoA.[15][16][17]

After several rounds of peroxisomal β-oxidation, the resulting shorter-chain acyl-CoAs are transported to the mitochondria, often via carnitine shuttles, for complete oxidation.[18]

Quantitative Data on BCFA Metabolism

A comprehensive understanding of BCFA metabolism requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative parameters.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source(s) |

| Phytanoyl-CoA Dioxygenase | Phytanoyl-CoA | 29.5 | - | [5] |

| Phytanoyl-CoA Dioxygenase | 3-Methylhexadecanoyl-CoA | 40.8 | - | [5] |

| 2-Hydroxyisobutyryl-CoA Lyase | 2-Hydroxyisobutyryl-CoA | ~120 | ~1.3 | [19] |

Table 1: Kinetic Parameters of Key Enzymes in BCFA Alpha-Oxidation. Note: Data for 2-hydroxyphytanoyl-CoA lyase with its specific substrate is limited; data for a related actinobacterial lyase is provided as a proxy.

| Analyte | Tissue/Fluid | Condition | Concentration Range | Source(s) |

| Phytanic Acid | Serum | Normal | ≤ 0.2 mg/dL | [3] |

| Phytanic Acid | Serum | Refsum Disease | 10 - 50 mg/dL or higher | [3] |

| 14-Methylpentadecanoic acid (iso-C16:0) | HepG2 cells (treated) | 10 µM 14-MPA for 48h | 0.28 µg/10⁹ cells (vs. 0.002 µg/10⁹ in control) | [20] |

| 12-Methyltetradecanoic acid (anteiso-C13:0) | HepG2 cells (treated) | 10 µM 12-MTA for 48h | 2.4 µg/10⁹ cells (vs. 0.16 µg/10⁹ in control) | [20] |

| Iso- and anteiso-fatty acids | Hamster skin surface lipid | Male | 53% of monoester fraction | [21] |

| Iso- and anteiso-fatty acids | Rat skin surface lipid | - | 32% of monoester fraction | [21] |

Table 2: Concentrations of BCFAs in Biological Samples.

| Ligand | Receptor | Binding Affinity (Kd) | Source(s) |

| Phytanoyl-CoA | PPARα | ~11 nM | [7][22] |

| Pristanoyl-CoA | PPARα | ~11 nM | [7][22] |

Table 3: Binding Affinities of BCFA-CoAs to PPARα.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of BCFA metabolism. The following sections provide overviews of key experimental protocols.

Measurement of Peroxisomal Beta-Oxidation in Cultured Fibroblasts

This assay measures the breakdown of radiolabeled fatty acids in intact cells to assess the activity of the peroxisomal β-oxidation pathway.[7]

Materials:

-

Cultured human skin fibroblasts

-

Radiolabeled fatty acids (e.g., [1-¹⁴C]palmitic acid, [1-¹⁴C]hexacosanoic acid, [1-¹⁴C]pristanic acid)

-

Scintillation fluid and counter

Procedure:

-

Culture fibroblasts to confluency in appropriate media.

-

Prepare a reaction mixture containing the radiolabeled fatty acid substrate.

-

Incubate the fibroblast monolayer with the reaction mixture for a set period (e.g., 2 hours) at 37°C.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Separate the water-soluble radiolabeled degradation products from the un-metabolized fatty acid substrate.

-

Quantify the radioactivity in the aqueous phase using liquid scintillation counting.

-

Express the results as nmol of fatty acid oxidized per hour per mg of cell protein.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs

GC-MS is a powerful technique for the identification and quantification of BCFAs in biological samples.[22][23][24]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate, cell pellet)

-

Internal standards (e.g., deuterated fatty acids)

-

Reagents for fatty acid extraction and derivatization (e.g., methanol, HCl, iso-octane, pentafluorobenzyl bromide)

-

GC-MS system

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize tissue samples.

-

Add internal standards to the sample.

-

Extract total lipids using a suitable solvent system (e.g., Folch method).

-

For total fatty acid analysis, perform saponification to release esterified fatty acids.

-

-

Derivatization:

-

Convert the fatty acids to volatile esters (e.g., fatty acid methyl esters (FAMEs) or pentafluorobenzyl esters) to improve their chromatographic properties.[22]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the fatty acid esters on a capillary column.

-

Detect and identify the fatty acid esters based on their retention times and mass spectra.

-

-

Quantification:

-

Generate a standard curve using known concentrations of BCFA standards.

-

Quantify the BCFAs in the sample by comparing their peak areas to those of the internal standards and the standard curve.

-

Assay for Peroxisomal Acyl-CoA Oxidase Activity

This fluorometric assay measures the activity of acyl-CoA oxidase, the first and often rate-limiting enzyme of peroxisomal β-oxidation.[9][25]

Materials:

-

Tissue homogenate or purified peroxisomal fraction

-

Lauroyl-CoA (substrate)

-

4-Hydroxyphenylacetic acid

-

Horseradish peroxidase

-

H₂O₂ standard solution

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing buffer, 4-hydroxyphenylacetic acid, and horseradish peroxidase.

-

Add the sample (tissue homogenate or peroxisomal fraction) to the reaction mixture.

-

Initiate the reaction by adding the substrate, lauroyl-CoA.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The H₂O₂ produced by acyl-CoA oxidase reacts with 4-hydroxyphenylacetic acid in the presence of horseradish peroxidase to generate a fluorescent product.

-

Generate a standard curve using known concentrations of H₂O₂ to relate the fluorescence signal to the amount of H₂O₂ produced.

-

Calculate the enzyme activity as nmol of H₂O₂ produced per minute per mg of protein.

Signaling Pathways and Logical Relationships

BCFAs and their metabolites are not only substrates for energy production but also act as signaling molecules, most notably through the activation of peroxisome proliferator-activated receptor alpha (PPARα).

BCFA Activation of PPARα Signaling

PPARα is a nuclear receptor that functions as a master regulator of lipid metabolism.[2][4] BCFA-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, are high-affinity ligands for PPARα.[7][22] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[2] This leads to the increased transcription of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Peroxisomal plant 3-ketoacyl-CoA thiolase structure and activity are regulated by a sensitive redox switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Studies on Regulation of the Peroxisomal β-Oxidation at the 3-Ketothiolase Step [fitforthem.unipa.it]

- 16. InterPro [ebi.ac.uk]

- 17. MetOSite - MetOSite [metosite.uma.es]

- 18. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]

- 19. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. D-Bifunctional Protein Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 21. assaypro.com [assaypro.com]

- 22. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. web-api.polscientific.com [web-api.polscientific.com]

- 24. biorxiv.org [biorxiv.org]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 9-Methylundecanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

9-Methylundecanoic acid is a branched-chain fatty acid (BCFA) that plays a role in various biological systems and is a potential biomarker in metabolic research and drug development. Accurate quantification of this compound in complex biological matrices is crucial for understanding its physiological and pathological significance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity, selectivity, and resolving power.[1] However, due to the low volatility of free fatty acids, a derivatization step is required to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[2] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound using GC-MS.

Principle

The method involves the extraction of total lipids from the sample matrix using a chloroform (B151607)/methanol solvent system. The extracted fatty acids are then transesterified to their corresponding fatty acid methyl esters (FAMEs) using an acid-catalyzed reaction with methanolic HCl. The resulting FAMEs, including methyl 9-methylundecanoate, are then separated, identified, and quantified using a GC-MS system. Quantification is achieved by using an internal standard and operating the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Experimental Protocols

Reagents and Materials

-

Solvents: Hexane (B92381), Chloroform, Methanol (all HPLC or GC grade)

-

Internal Standard (IS): Heptadecanoic acid (C17:0) or other suitable odd-chain fatty acid not present in the sample.

-

Derivatization Reagent: 3M Methanolic HCl

-

Other Reagents: Anhydrous sodium sulfate, Potassium chloride (KCl), Sodium Chloride (NaCl)

-

Standard: this compound

-

Glassware: Pyrex glass tubes with PTFE-lined caps, autosampler vials with inserts.

Internal Standard and Calibration Standard Preparation

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of heptadecanoic acid in 10 mL of chloroform.

-

Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of chloroform.

-

Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the this compound stock solution into the chosen matrix blank. A typical concentration range would be 0.1 to 50 µg/mL. Add a fixed amount of the internal standard to each calibration standard and blank.

Sample Preparation (Lipid Extraction and Derivatization)

-

Homogenization & Lipid Extraction (Folch Method):

-

To approximately 100 mg of a biological sample (e.g., tissue, cell pellet), add a known amount of the internal standard (e.g., 10 µg).

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Homogenize the sample thoroughly using a tissue homogenizer or vortexer.

-

Add 0.5 mL of 0.9% KCl solution and vortex vigorously to induce phase separation.

-

Centrifuge at 3000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.

-

Carefully collect the lower chloroform layer into a clean glass tube.

-

-

Solvent Evaporation:

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas at room temperature or in a speed vacuum concentrator.

-

-

Transesterification to FAMEs:

-

To the dried lipid extract, add 1 mL of 3M methanolic HCl.

-

Seal the tube tightly with a PTFE-lined cap.

-

Heat the mixture in a water bath or heating block at 80°C for 1 hour.

-

Allow the tube to cool to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of 0.9% NaCl solution and 1 mL of hexane to the tube.

-

Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1500 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean autosampler vial with an insert for GC-MS analysis.

-

GC-MS Analysis

The following parameters provide a starting point and may require optimization for specific instruments and applications.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar cyano-column. |

| Injector | Splitless mode |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min. |

| Injection Volume | 1 µL |

| Mass Spectrometer | Agilent 5977 MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative Data Summary

For quantitative analysis, monitor the following ions in SIM mode. The retention time for methyl 9-methylundecanoate is expected to be similar to that of methyl dodecanoate (B1226587) (C12:0 FAME).[3][4]

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Methyl 9-methylundecanoate | ~10 - 12 | 74 | 87, 183, 214 |

| Methyl heptadecanoate (IS) | ~16 - 18 | 74 | 87, 255, 284 |

Note: Retention times are approximate and must be confirmed by injecting a pure standard. The molecular weight of methyl 9-methylundecanoate is 214.35 g/mol .[5] Characteristic fragments for FAMEs include the McLafferty rearrangement ion at m/z 74, an ion at m/z 87, the molecular ion (M+), and the loss of a methoxy (B1213986) group ([M-31]+).

Visualizations

Experimental Workflow Diagram

Caption: Overall workflow for GC-MS analysis of this compound.

Detailed Sample Preparation Workflow

Caption: Step-by-step sample preparation and derivatization protocol.

References

Application Note: Quantification of 9-Methylundecanoic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylundecanoic acid is a branched-chain fatty acid (BCFA) whose biological significance and precise concentrations in various tissues are still under investigation. As a medium-chain fatty acid, it may play a role in cellular metabolism and signaling. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissues is crucial for understanding its physiological and pathological roles. This application note provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Currently, there is a notable lack of published data detailing the specific concentrations of this compound in various biological samples. The following table is presented as a template for researchers to populate with their experimental data.

Table 1: Template for Quantitative Data of this compound

| Biological Matrix | Sample Type | Concentration Range (ng/mL or µg/g) | Method of Analysis | Reference |

| Human Plasma | Healthy Control | Data not available | GC-MS / LC-MS/MS | - |

| Human Plasma | Disease State | Data not available | GC-MS / LC-MS/MS | - |

| Human Serum | Healthy Control | Data not available | GC-MS / LC-MS/MS | - |

| Human Serum | Disease State | Data not available | GC-MS / LC-MS/MS | - |

| Adipose Tissue | - | Data not available | GC-MS / LC-MS/MS | - |

| Urine | - | Data not available | GC-MS / LC-MS/MS | - |

Experimental Workflows

The general workflows for the quantification of this compound by GC-MS and LC-MS/MS are outlined below.

Caption: General experimental workflow for GC-MS based quantification.

Caption: General experimental workflow for LC-MS/MS based quantification.

Signaling Pathways

The specific signaling pathways involving this compound are not well-elucidated. However, as a fatty acid, it is expected to be involved in general fatty acid metabolism.

Caption: Putative metabolic fate of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol outlines the steps for the extraction, derivatization, and analysis of this compound from human plasma.

1. Materials and Reagents:

-

Human plasma (collected in EDTA or heparin tubes)

-

Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or a deuterated analog of a similar branched-chain fatty acid.

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Sodium sulfate (B86663) (anhydrous)

-

BF3-Methanol (14%) or Methanolic HCl

-

Saturated NaCl solution

2. Sample Preparation and Lipid Extraction (Folch Method):

-

To 100 µL of plasma, add a known amount of the internal standard.

-

Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.

-

Add 400 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the organic extract under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of BF3-Methanol (14%) or methanolic HCl.

-

Seal the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex for 1 minute, and centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.